molecular formula C17H18N4O3 B11073734 Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11073734
M. Wt: 326.35 g/mol
InChI Key: VGIJXWBZDFKKBH-UHFFFAOYSA-N
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Description

Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with formamide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, which can exhibit different pharmacological properties .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Explored for its potential as an anti-inflammatory, neuroprotective, and anticancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of specific enzymes and receptors. It has been shown to interact with molecular targets such as nitric oxide synthase and tumor necrosis factor-α, leading to reduced inflammation and cell proliferation .

Properties

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

ethyl 7-amino-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H18N4O3/c1-4-24-17(22)13-9-19-16-14(10(2)20-21(16)15(13)18)11-5-7-12(23-3)8-6-11/h5-9H,4,18H2,1-3H3

InChI Key

VGIJXWBZDFKKBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)C)C3=CC=C(C=C3)OC)N=C1)N

Origin of Product

United States

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